molecular formula C10H10BrNO B3169249 1H-Indole-3-ethanol, 7-bromo- CAS No. 936252-65-2

1H-Indole-3-ethanol, 7-bromo-

Cat. No.: B3169249
CAS No.: 936252-65-2
M. Wt: 240.1 g/mol
InChI Key: DRKJEMJEVFDISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-ethanol, 7-bromo- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-3-ethanol, 7-bromo-, can be achieved through various methods. Some common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole-3-ethanol, 7-bromo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanol, 7-bromo- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways and biological processes . The specific molecular targets and pathways depend on the biological context and the specific derivative being studied.

Properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKJEMJEVFDISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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